molecular formula C18H23NO2S B2462230 N-(adamantan-1-yl)-2-phenylethene-1-sulfonamide CAS No. 315692-18-3

N-(adamantan-1-yl)-2-phenylethene-1-sulfonamide

Cat. No. B2462230
CAS RN: 315692-18-3
M. Wt: 317.45
InChI Key: XOPNXCMEDPFZAW-UHFFFAOYSA-N
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Description

APES is a sulfonamide derivative of adamantane and stilbene. It is a white crystalline powder that is soluble in organic solvents such as chloroform and dichloromethane. APES has been primarily used in scientific research as a fluorescent probe due to its unique chemical structure and fluorescent properties. It has also been studied for its potential use in drug delivery systems and as a photosensitizer in photodynamic therapy.

Scientific Research Applications

Antimicrobial Activity

The compound has been used in the synthesis of N-(1-Adamantyl)carbothioamide derivatives, which have shown potent antimicrobial activity against certain strains of pathogenic Gram-positive and Gram-negative bacteria and the yeast-like fungus Candida albicans .

Hypoglycemic Activity

N-(1-Adamantyl)carbothioamide derivatives, which include the compound , have demonstrated significant hypoglycemic activity. They have been found to produce a significant reduction in serum glucose levels, compared to gliclazide .

Synthetic Cannabinoids

The compound has been identified as a component in the synthesis of new-type synthetic cannabinoids .

Anti-Dengue Virus Activity

The compound has been used in the synthesis of N-(adamantan-1-yl)-4-[(adamantan-1-yl)sulfamoyl]benzamide and its derivatives, which have shown significant anti-Dengue Virus serotype 2 activity .

Cytotoxicity in Human Cell Lines

N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives, which include the compound , have been synthesized and evaluated for their cytotoxicity in human cell lines including Hela (cervical cancer), MCF7 (breast cancer), and HepG2 (liver cancer). Some of these compounds have shown potent anti-proliferative activity against these human cancer cell lines .

Enamine Catalysis

The compound has been used in enamine catalysis, a powerful tool in organic synthesis. It has been applied in the syntheses of natural products and in the development of novel methods for their preparation .

properties

IUPAC Name

N-(1-adamantyl)-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO2S/c20-22(21,7-6-14-4-2-1-3-5-14)19-18-11-15-8-16(12-18)10-17(9-15)13-18/h1-7,15-17,19H,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOPNXCMEDPFZAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NS(=O)(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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